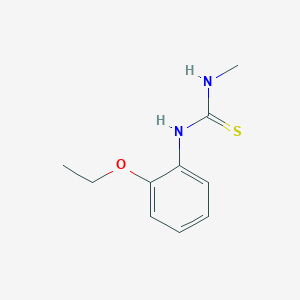![molecular formula C21H28FN3O2 B5503287 6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)
6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
While direct studies on "6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol" specifically are scarce, related research on quinoline derivatives provides valuable insights into their potential applications and characteristics. Quinoline and its derivatives are explored for their diverse biological activities and photophysical properties, highlighting their relevance in medicinal chemistry and materials science.
Synthesis Analysis
A synthesis approach reported for related quinoline derivatives involves Buchwald–Hartwig amination, yielding compounds with significant yields. This method starts from bromoquinolines and heteroarylamines, indicating a potential pathway for synthesizing complex quinolines, including the target compound (Bonacorso et al., 2018).
Molecular Structure Analysis
Research on quinoline derivatives, including fluorinated versions, often includes X-ray diffraction to determine crystal structures, providing insights into their molecular configurations. For example, the study of a fluorophenyl-substituted quinoline derivative revealed specific molecular orientations and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity (Wang et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including interactions with DNA, as reported in studies where morpholinyl- and pyrrolidinyl-substituted quinolines exhibited strong interactions with ct-DNA, likely through π-stacking or hydrogen-bonding interactions. These interactions underscore the potential of quinoline derivatives in bioactive molecule development (Bonacorso et al., 2018).
Physical Properties Analysis
The photophysical properties of quinoline derivatives are of significant interest, particularly for applications in fluorescent labeling and sensing. For instance, 6-methoxy-4-quinolone derivatives demonstrated strong fluorescence across a wide pH range, indicating their potential as stable fluorescent markers (Hirano et al., 2004).
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, including reactivity under various conditions and the ability to form complexes with metals, as seen in studies focusing on their interactions with proteins and potential applications in cell imaging. These properties highlight the versatility of quinoline compounds in chemical and biological contexts (Majumdar et al., 2014).
Scientific Research Applications
Fluoroquinolone Antibiotics and Neuromuscular Transmission
Research on fluoroquinolones, a class of antibiotics that includes fluorinated compounds, has shown that they can affect neuromuscular transmission. For instance, norfloxacin, ofloxacin, and pefloxacin have been studied for their impacts on miniature endplate potentials (MEPPs) and currents, revealing that these antibiotics can decrease the amplitude of quinolones, indicating their influence on neuromuscular transmission. Such findings suggest caution in their use, particularly in disorders compromising neuromuscular transmission safety margins (Sieb, 1998).
Pharmacokinetics and Tolerance in Fluoroquinolones
The pharmacokinetics and tolerance of DU-6859a, a new fluoroquinolone, were explored in healthy volunteers, revealing insights into the absorption, distribution, metabolism, and excretion (ADME) profile of fluorinated compounds. This study showed the compound was well-tolerated, rapidly absorbed, and primarily eliminated via feces, providing a basis for understanding the behavior of fluorinated molecules within biological systems (Nakashima et al., 1995).
Fluorodopa in Parkinson's Disease Research
The use of fluorodopa, a fluorinated analog of L-DOPA, in positron emission tomography (PET) studies highlights the application of fluorinated compounds in neuroscientific research, particularly for assessing the dopamine system in conditions like Parkinson's disease. These studies provide direct evidence of dopaminergic impairment and support the utility of fluorinated molecules in clinical and research diagnostics (Calne et al., 1985).
Future Directions
properties
IUPAC Name |
6-fluoro-2-[[(1-morpholin-4-ylcyclohexyl)methylamino]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c22-16-4-5-19-18(12-16)20(26)13-17(24-19)14-23-15-21(6-2-1-3-7-21)25-8-10-27-11-9-25/h4-5,12-13,23H,1-3,6-11,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPVWYNPCVZBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CC(=O)C3=C(N2)C=CC(=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)
![2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide](/img/structure/B5503218.png)

![5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)
![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)


![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)
![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)
![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)


![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)
